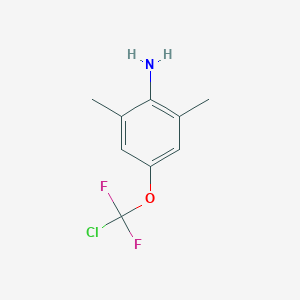![molecular formula C14H10F3NO3S B6312273 4-[(4-Methylthio)phenoxy]-2-(trifluoromethyl)nitrobenzene CAS No. 1357624-61-3](/img/structure/B6312273.png)
4-[(4-Methylthio)phenoxy]-2-(trifluoromethyl)nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-Methylthio)phenoxy]-2-(trifluoromethyl)nitrobenzene is a chemical compound that has garnered significant interest in scientific research due to its unique structural features and diverse applications. This compound is characterized by the presence of a trifluoromethyl group, a nitro group, and a methylthio group attached to a benzene ring, which contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Methylthio)phenoxy]-2-(trifluoromethyl)nitrobenzene typically involves the nucleophilic aromatic substitution reaction. One common method includes the reaction of 4-methylthiophenol with 2-chloro-4-(trifluoromethyl)nitrobenzene under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Types of Reactions:
Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The trifluoromethyl group can participate in various substitution reactions, including nucleophilic and electrophilic aromatic substitutions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Bases like sodium hydride or potassium tert-butoxide for nucleophilic substitutions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 4-[(4-Methylthio)phenoxy]-2-(trifluoromethyl)aniline.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
4-[(4-Methylthio)phenoxy]-2-(trifluoromethyl)nitrobenzene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of 4-[(4-Methylthio)phenoxy]-2-(trifluoromethyl)nitrobenzene involves interactions with various molecular targets. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, while the nitro group can participate in redox reactions. These interactions can modulate biological pathways and contribute to the compound’s observed effects .
類似化合物との比較
- 4-[(4-Methylthio)phenoxy]-2-(trifluoromethyl)aniline
- 4-[(4-Methylthio)phenoxy]-2-(trifluoromethyl)phenol
- 4-[(4-Methylthio)phenoxy]-2-(trifluoromethyl)benzaldehyde
Uniqueness: 4-[(4-Methylthio)phenoxy]-2-(trifluoromethyl)nitrobenzene is unique due to the combination of its trifluoromethyl, nitro, and methylthio groups, which impart distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable compound for various applications.
特性
IUPAC Name |
4-(4-methylsulfanylphenoxy)-1-nitro-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO3S/c1-22-11-5-2-9(3-6-11)21-10-4-7-13(18(19)20)12(8-10)14(15,16)17/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJOLSKMADZPQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)OC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,1-Bis[4-(trifluoromethoxy)phenyl]ethylene](/img/structure/B6312215.png)







![2-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B6312285.png)

